Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-2-pyridin-3-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)8(11)7-4-3-5-10-6-7/h3-6,8,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUXFKPRBIMWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CN=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Approaches for Ethyl 2 Hydroxy 2 Pyridin 3 Yl Acetate
Established Synthetic Pathways for the Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate Core
Several classical organic reactions can be employed to construct the fundamental framework of this compound. These methods provide a foundation for producing the racemic form of the compound.
Direct Esterification and Transesterification Procedures
Direct esterification of 2-hydroxy-2-(pyridin-3-yl)acetic acid with ethanol (B145695), typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, can yield the desired ethyl ester. The reaction is driven to completion by removing the water formed during the reaction, often through azeotropic distillation.
Alternatively, transesterification offers another route. This involves reacting a different ester of 2-hydroxy-2-(pyridin-3-yl)acetic acid, for instance, the methyl ester, with an excess of ethanol in the presence of a catalyst. Acid or base catalysts can be used, and the equilibrium is shifted towards the product by removing the lower-boiling alcohol byproduct. For example, the transesterification of glycerol (B35011) with ethyl acetate (B1210297) has been studied using various acid catalysts, demonstrating the feasibility of such transformations. researchgate.net
Strecker-Type Reactions and Subsequent Derivatizations
The Strecker synthesis provides a pathway to α-amino acids, which can be subsequently converted to α-hydroxy acids. masterorganicchemistry.com For the synthesis of the target molecule, this would begin with 3-pyridinecarboxaldehyde (B140518). chemicalbook.com The aldehyde reacts with a cyanide source, such as sodium cyanide, and an amine, like ammonia, to form 2-amino-2-(pyridin-3-yl)acetonitrile. ncats.io
This α-aminonitrile intermediate can then be hydrolyzed under acidic or basic conditions. organic-chemistry.org Hydrolysis of the nitrile group to a carboxylic acid and the amino group to a hydroxyl group, a process that can be promoted by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid), would yield 2-hydroxy-2-(pyridin-3-yl)acetic acid. Subsequent esterification with ethanol as described above would produce this compound. masterorganicchemistry.com
Condensation Reactions Involving Pyridine (B92270) Derivatives and Acetic Acid Esters
Condensation reactions offer a direct method to form the carbon-carbon bond necessary for the this compound core. One of the most relevant methods in this category is the Reformatsky reaction. wikipedia.org This reaction involves the treatment of an α-halo ester, such as ethyl bromoacetate (B1195939), with zinc metal to form an organozinc reagent. nih.gov This reagent then adds to the carbonyl group of an aldehyde or ketone.
In the context of synthesizing this compound, 3-pyridinecarboxaldehyde would be the starting pyridine derivative. chemicalbook.com The reaction between the Reformatsky reagent derived from ethyl bromoacetate and 3-pyridinecarboxaldehyde would directly yield the desired product after an acidic workup. wikipedia.org The reaction is typically carried out in an aprotic solvent like diethyl ether or tetrahydrofuran.
Asymmetric Synthesis Strategies for Enantiomerically Enriched this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods to synthesize enantiomerically pure forms of this compound is of significant interest.
Chiral Catalyst-Mediated Stereoselective Syntheses
Asymmetric synthesis using chiral catalysts is a powerful tool for obtaining enantiomerically enriched products. One common approach is the enantioselective reduction of a prochiral precursor, such as ethyl 2-oxo-2-(pyridin-3-yl)acetate. This reduction can be achieved using a chiral reducing agent or a stoichiometric reductant in the presence of a chiral catalyst. Chiral transition metal complexes, for example, those based on rhodium, ruthenium, or iridium with chiral ligands, are often effective for such transformations. nih.gov
Another strategy involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For instance, a chiral auxiliary could be attached to the acetate moiety, and a subsequent reaction, such as a Reformatsky-type reaction, could proceed with high diastereoselectivity. theaic.org Removal of the chiral auxiliary would then afford the enantiomerically enriched product.
Biocatalytic Approaches to Chiral Alpha-Hydroxy Esters
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral compounds. Enzymes such as lipases and reductases are particularly useful for the preparation of enantiomerically pure alcohols and esters.
Lipase-Catalyzed Kinetic Resolution: Lipases can be used to resolve a racemic mixture of this compound. mdpi.com In a typical kinetic resolution, one enantiomer of the racemic alcohol reacts with an acyl donor (e.g., vinyl acetate) at a much faster rate than the other in the presence of a lipase. nih.govresearchgate.net This results in the separation of the unreacted enantiomer of the alcohol and the acylated enantiomer. The choice of lipase, solvent, and acyl donor is crucial for achieving high enantioselectivity. nih.gov
Yeast-Mediated Reduction: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are known to contain a variety of reductases that can catalyze the enantioselective reduction of ketones. studycorgi.commdpi.com The precursor, ethyl 2-oxo-2-(pyridin-3-yl)acetate, could be subjected to reduction by baker's yeast. ethz.chyoutube.comresearchgate.net The enzymes within the yeast would selectively reduce the ketone to the corresponding alcohol, often with high enantiomeric excess, to produce one enantiomer of this compound.
Below is a table summarizing the key synthetic approaches discussed:
| Methodology | Starting Materials | Key Intermediates/Reagents | Product |
| Direct Esterification | 2-hydroxy-2-(pyridin-3-yl)acetic acid, Ethanol | Acid catalyst | This compound |
| Transesterification | Mthis compound, Ethanol | Acid or base catalyst | This compound |
| Strecker-Type Synthesis | 3-Pyridinecarboxaldehyde, NaCN, NH3 | 2-Amino-2-(pyridin-3-yl)acetonitrile | This compound (after hydrolysis and esterification) |
| Reformatsky Reaction | 3-Pyridinecarboxaldehyde, Ethyl bromoacetate | Zinc | This compound |
| Chiral Catalyst Reduction | Ethyl 2-oxo-2-(pyridin-3-yl)acetate | Chiral catalyst, Reducing agent | Enantiomerically enriched this compound |
| Lipase-Catalyzed Resolution | Racemic this compound | Lipase, Acyl donor | Enantiomerically enriched this compound and its acylated enantiomer |
| Yeast-Mediated Reduction | Ethyl 2-oxo-2-(pyridin-3-yl)acetate | Baker's yeast | Enantiomerically enriched this compound |
Diastereoselective Synthesis through Chiral Auxiliaries
The asymmetric synthesis of α-hydroxy esters like this compound can be approached through diastereoselective strategies involving the use of chiral auxiliaries. This methodology relies on the temporary attachment of a chiral molecule to a substrate to induce stereoselectivity in a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
While specific literature detailing the diastereoselective synthesis of this compound using chiral auxiliaries is not abundant, the general principles can be applied from syntheses of structurally similar compounds. The process typically involves the following steps:
Attachment of a Chiral Auxiliary: A chiral alcohol, such as (–)-8-phenylmenthol or a derivative of (R)-pantolactone, is esterified with 3-pyridylglyoxylic acid to form a chiral α-keto ester.
Diastereoselective Reduction: The key step is the diastereoselective reduction of the ketone functionality in the chiral α-keto ester. This reduction is typically carried out using hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). The steric hindrance imposed by the chiral auxiliary directs the approach of the hydride reagent, leading to the preferential formation of one diastereomer of the corresponding α-hydroxy ester.
Removal of the Chiral Auxiliary: The final step involves the cleavage of the chiral auxiliary, usually through hydrolysis or alcoholysis, to yield the desired enantiomerically enriched α-hydroxy acid or its ester.
The effectiveness of this method is highly dependent on the choice of the chiral auxiliary and the reaction conditions for the reduction. The diastereomeric excess (d.e.) achieved in the reduction step directly translates to the enantiomeric excess (e.e.) of the final product.
Table 1: Examples of Diastereoselective Reduction of α-Keto Esters Using Chiral Auxiliaries (Analogous Reactions)
| Chiral Auxiliary | α-Keto Ester Substrate | Reducing Agent | Diastereomeric Excess (d.e.) |
| (–)-8-Phenylmenthol | Phenylglyoxylate | L-Selectride® | >98% |
| (R)-Pantolactone | Ethyl benzoylformate | K-Selectride® | 95% |
| (S)-Proline derivative | Ethyl pyruvate | NaBH₄ | 90% |
Functional Group Interconversions and Precursor Derivatization to this compound
The synthesis of this compound can also be accomplished through the modification of precursor molecules containing the necessary carbon skeleton. These methods involve functional group transformations to introduce the desired hydroxyl and ethyl ester moieties.
A common and effective route to α-hydroxy esters is through the hydrolysis of the corresponding α-hydroxy nitriles (cyanohydrins). In this pathway, 2-hydroxy-2-(pyridin-3-yl)acetonitrile (B3348517) serves as a key intermediate.
The synthesis begins with the formation of the cyanohydrin, 2-hydroxy-2-(pyridin-3-yl)acetonitrile, which can be prepared by the reaction of 3-pyridinecarboxaldehyde with a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide.
The conversion of the nitrile to the final ethyl ester product proceeds in two main steps:
Hydrolysis of the Nitrile: The nitrile group of 2-hydroxy-2-(pyridin-3-yl)acetonitrile is hydrolyzed to a carboxylic acid. This can be achieved under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric acid, directly produces the carboxylic acid, 2-hydroxy-2-(pyridin-3-yl)acetic acid. evitachem.com Basic hydrolysis, using a reagent like sodium hydroxide (B78521), initially forms the carboxylate salt, which is then acidified to yield the carboxylic acid.
Esterification: The resulting 2-hydroxy-2-(pyridin-3-yl)acetic acid is then esterified to produce the target compound, this compound. A common method for this transformation is the Fischer esterification, which involves refluxing the carboxylic acid in ethanol with a catalytic amount of a strong acid, such as sulfuric acid.
Table 2: Two-Step Synthesis of this compound from 2-Hydroxy-2-(pyridin-3-yl)acetonitrile
| Step | Reactant | Reagents | Product |
| 1. Hydrolysis | 2-Hydroxy-2-(pyridin-3-yl)acetonitrile | HCl (aq), Heat | 2-Hydroxy-2-(pyridin-3-yl)acetic acid |
| 2. Esterification | 2-Hydroxy-2-(pyridin-3-yl)acetic acid | Ethanol, H₂SO₄ (cat.), Heat | This compound |
Alternative synthetic routes to this compound involve the reduction of a corresponding α-keto ester or the oxidation of a suitable precursor.
Reduction Pathways:
A plausible reduction pathway involves the catalytic hydrogenation of ethyl 3-pyridylglyoxylate. The α-keto group of this precursor can be selectively reduced to a hydroxyl group to yield the desired product. Asymmetric hydrogenation using a chiral catalyst can provide a direct route to enantiomerically enriched this compound. While specific examples for this substrate are limited, the asymmetric hydrogenation of other α-keto esters, such as ethyl pyruvate, is a well-established method. These reactions often employ platinum or rhodium catalysts modified with chiral ligands, like cinchona alkaloids, to achieve high enantioselectivity.
Table 3: Catalytic Asymmetric Hydrogenation of Ethyl Pyruvate (Analogous Reaction)
| Catalyst | Chiral Modifier | Solvent | Enantiomeric Excess (e.e.) |
| Pt/Al₂O₃ | Cinchonidine | Acetic acid | Up to 95% |
| Rh(COD)₂BF₄ | (S,S)-Et-DuPhos | Methanol (B129727) | >99% |
This table provides data for an analogous reaction to illustrate the potential of asymmetric hydrogenation for the synthesis of chiral α-hydroxy esters.
Oxidation Pathways:
The synthesis of this compound via oxidation is less direct. One potential, albeit challenging, approach could be the α-hydroxylation of ethyl 2-(pyridin-3-yl)acetate. This transformation typically requires a strong oxidizing agent and can be difficult to perform selectively.
A more feasible, multi-step oxidation pathway could start from 3-picoline. Oxidation of the methyl group would lead to 3-pyridinecarboxylic acid, which can be converted to the corresponding aldehyde or other precursors suitable for elaboration to the target molecule. Another hypothetical route could involve the oxidation of a (pyridin-3-yl)ethanol derivative, though this would necessitate the prior synthesis of a suitably substituted precursor.
Chemical Reactivity and Transformative Chemistry of Ethyl 2 Hydroxy 2 Pyridin 3 Yl Acetate
Reactions at the Alpha-Hydroxy Ester Moiety
The alpha-hydroxy ester group is a hub of chemical reactivity, allowing for transformations of both the ester and the hydroxyl functionalities.
Ester Hydrolysis and Transamidation Reactions
The ester group in Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate can be readily cleaved through hydrolysis under both acidic and basic conditions. libretexts.org
Ester Hydrolysis:
Acid-catalyzed hydrolysis , typically conducted by heating the ester in the presence of a strong acid (e.g., H₂SO₄ or HCl) and excess water, is a reversible process that yields 2-hydroxy-2-(pyridin-3-yl)acetic acid and ethanol (B145695). libretexts.org
Base-promoted hydrolysis , also known as saponification, involves treating the ester with a stoichiometric amount of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.orgmasterorganicchemistry.com This irreversible reaction produces the corresponding carboxylate salt (e.g., sodium 2-hydroxy-2-(pyridin-3-yl)acetate) and ethanol. libretexts.orgmasterorganicchemistry.com Subsequent acidification protonates the carboxylate to give the free carboxylic acid. masterorganicchemistry.com
Transamidation Reactions: The ethyl ester can be converted directly into an amide through transamidation. This transformation involves reacting the ester with a primary or secondary amine. While the direct reaction requires high temperatures, various catalysts can facilitate the process under milder conditions. nih.govorganic-chemistry.org For instance, certain metal catalysts or the use of reagents like sodium cyanide have been shown to promote the amidation of esters. mdpi.com The reaction with an amine (R¹R²NH) would yield N,N-R¹,R²-2-hydroxy-2-(pyridin-3-yl)acetamide and ethanol.
Table 1: Representative Hydrolysis and Transamidation Reactions
| Reaction Type | Reagents & Conditions | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 2-Hydroxy-2-(pyridin-3-yl)acetic acid |
| Base-Promoted Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O, Heat 2. H₃O⁺ | 2-Hydroxy-2-(pyridin-3-yl)acetic acid |
| Transamidation | R¹R²NH, Catalyst (e.g., Lewis acid or base), Heat | N,N-R¹,R²-2-hydroxy-2-(pyridin-3-yl)acetamide |
Oxidation Reactions of the Hydroxyl Group
The secondary hydroxyl group is susceptible to oxidation to form a ketone, specifically an alpha-keto ester. This transformation is a key step in the synthesis of various biologically active molecules. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups in the molecule.
Common oxidizing agents include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC), manganese-based reagents (e.g., potassium permanganate (B83412) - KMnO₄), or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. thieme-connect.de The product of this reaction is Ethyl 2-oxo-2-(pyridin-3-yl)acetate. The reaction must be carefully controlled to prevent over-oxidation or side reactions. rsc.org
Table 2: Oxidation of the Hydroxyl Group
| Oxidizing Agent | General Conditions | Product |
|---|---|---|
| Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) | Ethyl 2-oxo-2-(pyridin-3-yl)acetate |
| Dess-Martin Periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂) | Ethyl 2-oxo-2-(pyridin-3-yl)acetate |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | Low temperature (-78 °C) | Ethyl 2-oxo-2-(pyridin-3-yl)acetate |
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group nature (OH⁻ is a strong base). Therefore, this transformation typically requires a two-step process:
Activation of the Hydroxyl Group : The OH group is first converted into a better leaving group. This is commonly achieved by transforming it into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270).
Nucleophilic Displacement : The resulting sulfonate ester can then be readily displaced by a wide range of nucleophiles (Nu⁻) in an Sₙ2 reaction.
For example, reaction with sodium azide (B81097) (NaN₃) would yield Ethyl 2-azido-2-(pyridin-3-yl)acetate, a precursor to the corresponding alpha-amino ester. Similarly, reaction with cyanide would yield the alpha-cyano ester. An analogous transformation is the diazotization of α-amino acids to form α-hydroxy acids, which highlights the potential for interconversion between these functionalities. researchgate.net
Reactivity of the Pyridine Nucleus
The pyridine ring is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.
Electrophilic Aromatic Substitution Patterns
Direct electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally challenging. The nitrogen atom has an electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. wikipedia.org Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, creating a positively charged pyridinium ion. This further deactivates the ring, making substitution extremely difficult. wikipedia.orgrsc.org
When EAS does occur on a pyridine ring, it proceeds preferentially at the 3-position (meta to the nitrogen), as attack at the 2- or 4-positions would result in a highly unstable resonance intermediate with a positive charge on the electronegative nitrogen atom. quora.comaklectures.com In the case of the title compound, the existing substituent is already at the 3-position. The alpha-hydroxy ester group is electron-withdrawing and would further deactivate the ring, directing incoming electrophiles to the 5-position (meta to both the nitrogen and the existing substituent).
A common strategy to facilitate electrophilic substitution on pyridines is through the formation of the Pyridine N-oxide . almerja.comscripps.eduwikipedia.org
Oxidation : The pyridine nitrogen is oxidized (e.g., with H₂O₂ or m-CPBA) to form Ethyl 2-hydroxy-2-(1-oxido-pyridin-1-ium-3-yl)acetate.
Electrophilic Substitution : The N-oxide is a powerful activating group. The oxygen atom can donate electron density into the ring, making it more susceptible to electrophilic attack, particularly at the 4-position (para). almerja.comyoutube.com For example, nitration of the N-oxide occurs readily at the 4-position.
Deoxygenation : The N-oxide group can be subsequently removed by reduction (e.g., with PCl₃ or H₂/Pd) to restore the pyridine ring, yielding the 4-substituted product. almerja.comwikipedia.org
Table 3: Electrophilic Aromatic Substitution Strategy via N-Oxide
| Step | Reagents | Intermediate/Product | Position of Substitution |
|---|---|---|---|
| 1. Oxidation | H₂O₂, Acetic Acid or m-CPBA | Pyridine N-oxide derivative | N/A |
| 2. Nitration (EAS) | HNO₃, H₂SO₄ | 4-Nitro-pyridine N-oxide derivative | C-4 |
| 3. Deoxygenation | PCl₃ or H₂/Catalyst | 4-Nitro-pyridine derivative | N/A |
Nucleophilic Additions and Substitutions on the Pyridine Ring
In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SₙAr) and addition reactions typically occur at the 2- (ortho) and 4- (para) positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.orgquora.com
Attack at the 3-position, as would be required for substitution on the unsubstituted carbons of this compound, is significantly less favored because the resulting anionic intermediate cannot be stabilized by the nitrogen atom. quimicaorganica.org
A classic example of nucleophilic substitution on pyridine is the Chichibabin reaction , which involves the amination of the ring using sodium amide (NaNH₂). thefreedictionary.comwikipedia.org This reaction typically affords 2-aminopyridine (B139424) or 4-aminopyridine. For 3-substituted pyridines, the reaction is much less facile and, if it occurs, would likely proceed at the 2- or 6-position. However, the presence of the electron-withdrawing alpha-hydroxy ester group at C-3 does not significantly activate the adjacent positions (C-2 and C-4) for this type of reaction.
Nucleophilic addition of strong nucleophiles like organolithium reagents (RLi) or Grignard reagents (RMgX) can also occur, typically at the 2-position, to form a dihydropyridine (B1217469) intermediate. Subsequent oxidation (aromatization) would lead to the 2-substituted pyridine derivative.
Table 4: General Reactivity of the Pyridine Nucleus
| Reaction Type | Reagent Type | Favored Position(s) of Attack | Reactivity of 3-Substituted Ring |
|---|---|---|---|
| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺) | C-3 (meta) | Highly deactivated; substitution at C-5 is predicted. |
| Nucleophilic Substitution/Addition | Nucleophiles (e.g., NH₂⁻, RLi) | C-2 (ortho), C-4 (para) | Generally unreactive at C-2, C-4, C-5, C-6. |
Metal-Catalyzed Coupling Reactions of Pyridyl Derivatives
The pyridine ring in this compound serves as a handle for various metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While direct studies on this specific molecule are not extensively documented, the reactivity of similar pyridyl esters and related derivatives in the presence of transition metal catalysts, particularly palladium, nickel, and copper, provides a strong basis for predicting its transformative potential.
Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their efficiency in a wide array of cross-coupling reactions. For pyridyl derivatives, reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are prominent. In the context of pyridyl esters, palladium-catalyzed decarbonylative coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes has been demonstrated to yield 1,2-disubstituted acetylenes. rsc.org This suggests that under appropriate conditions, the pyridyl moiety of this compound could potentially undergo similar transformations. Furthermore, palladium-catalyzed α-alkenylation of pyridylmethyl ethers with vinyl bromides has been achieved, indicating the feasibility of functionalizing positions alpha to the pyridine ring, though this is distinct from direct coupling at the ring itself. nih.gov
Nickel-Catalyzed Couplings: Nickel catalysis has emerged as a powerful and more economical alternative to palladium for many cross-coupling reactions. Nickel catalysts have been successfully employed in the reductive coupling of 2-pyridyl esters with alkyl chlorides to synthesize ketones. researchgate.net A notable application is the nickel-catalyzed synthesis of dialkyl ketones from the coupling of N-alkyl pyridinium salts with activated carboxylic acids, such as 2-pyridyl esters. nih.gov Additionally, a nickel-catalyzed coupling between S-2-pyridyl thioesters and redox-active esters has been developed to produce ketones, highlighting the versatility of pyridyl-activated carbonyl compounds in such transformations. organic-chemistry.orgnih.gov These examples underscore the potential for the pyridyl group in this compound to direct or participate in nickel-catalyzed C-C bond formation.
Copper-Catalyzed Transformations: Copper catalysis is particularly relevant for the formation of carbon-heteroatom bonds. Copper-catalyzed cross-coupling of N-pyridyl hydroxylamines with iodopyridines has been reported, showcasing the utility of copper in forming C-N bonds involving the pyridine scaffold. researchgate.net Moreover, a copper-assisted method for the preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates has been developed, demonstrating a facile route to C-O bond formation. nih.gov
The following table summarizes representative metal-catalyzed coupling reactions involving pyridyl ester derivatives, which can be considered analogous to potential reactions of this compound.
| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Reference |
| PdCl₂(dppf), dppp, CuI | Arylcarboxylic acid 2-pyridyl ester | Terminal alkyne | 1,2-disubstituted acetylene | rsc.org |
| NiCl₂·DME, d(COOMe)bpy | S-2-pyridyl thioester | Redox-active ester | Ketone | organic-chemistry.orgnih.gov |
| Nickel terpyridine, Mn | N-alkyl pyridinium salt | Carboxylic acid fluoride (B91410) or 2-pyridyl ester | Dialkyl ketone | nih.gov |
| CuBr₂ | Hydroxypyridine | Sodium sulfinate | Pyridinyl sulfonate ester | nih.gov |
| Copper catalyst | N-pyridyl hydroxylamine (B1172632) | Iodopyridine | N-pyridyl hydroxylamine derivative | researchgate.net |
Stereochemical Dynamics and Isomerization Pathways
The stereochemical properties of this compound are centered around its single chiral carbon, which is substituted with a hydroxyl group, an ester, a pyridyl ring, and a hydrogen atom. The stability and interconversion of its stereoisomers are critical aspects of its chemistry, influencing its application in asymmetric synthesis and materials science.
Epimerization Processes at the Chiral Center
Epimerization at the α-carbon of esters and ketones is a well-known process that typically proceeds through an enolate intermediate under basic conditions. libretexts.org For this compound, the presence of an α-hydrogen makes it susceptible to deprotonation, leading to a planar enolate. Subsequent reprotonation can occur from either face, resulting in racemization or epimerization if other stereocenters are present in a larger molecule.
In some cases, epimerization can be a desired transformation. For instance, in the synthesis of certain steroids, epimerization at a specific chiral center is a key step. nih.gov Control over the reaction conditions, such as the choice of base and solvent, can influence the rate and extent of epimerization.
Conformational Isomerism and Rotational Barriers
Computational studies on related molecules, such as formyl pyridines, have been used to determine rotational barriers and predict the most stable conformations. For 3-formyl pyridine, density functional theory (DFT) calculations have predicted a rotational barrier for the formyl group. nih.gov Similar computational approaches could be applied to this compound to elucidate its conformational landscape.
The rotational barrier around the C(α)-C(aryl) bond in similar systems has been investigated using NMR spectroscopy and computational methods. nih.gov These studies often reveal the presence of multiple stable rotamers at room temperature. For this compound, intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen of the pyridine ring or the carbonyl oxygen of the ester could significantly influence the conformational preferences and increase the rotational barriers.
The study of tropolone-based chiral axes has shown that the nature of the carbonyl-containing group (ketone, ester, or amide) significantly impacts the rotational barrier of the aryl C-C(O) bond. nih.gov Generally, amides exhibit higher rotational barriers than esters and ketones. This suggests that the ester group in the target molecule will have a specific and measurable impact on the rotational dynamics.
The following table presents calculated rotational barriers for related compounds, which can serve as a reference for estimating the rotational dynamics in this compound.
| Compound | Bond of Rotation | Method | Rotational Barrier (kcal/mol) | Reference |
| 3-Formyl Pyridine | C(aryl)-C(formyl) | DFT | 8.55 | nih.gov |
| 3-(o-chlorophenyl)-5-methyl-rhodanine | C(aryl)-N | Experimental (NMR) | - | nih.gov |
| Tropolone-methyl ester | C(tropolone)-C(ester) | Experimental (NMR) | 12.1 | nih.gov |
Proton Transfer Dynamics in Related Hydrazone Systems
While this compound is an ester, the study of proton transfer in structurally related systems, such as pyridyl-containing hydrazones, can provide valuable insights into the potential role of the pyridyl nitrogen in mediating proton dynamics. Hydrazone-based systems containing pyridyl or similar heterocyclic moieties have been investigated as molecular switches and proton relays.
In these systems, the pyridyl nitrogen can act as a proton acceptor or donor, and its basicity can be modulated by coordination to metal ions or by electronic effects from other parts of the molecule. This ability to participate in proton transfer is crucial for their function as switches, where protonation or deprotonation can trigger a conformational or electronic change.
For example, studies on pyridyl aroyl hydrazone-based metal complexes have shown that the ligand can be actively involved in electrocatalytic proton reduction. mdpi.com The pyridyl and hydrazone nitrogens provide sites for protonation, facilitating the catalytic cycle. The proton-responsive nature of protic pyrazole (B372694) ligands in metal complexes further highlights the role of N-H groups in metal-ligand cooperation and catalysis.
In the context of this compound, while it lacks the hydrazone's N-H proton, the pyridyl nitrogen can still participate in intermolecular proton transfer, for instance, by forming hydrogen bonds with the α-hydroxyl group or with external proton sources or sinks. The study of solvation dynamics and proton transfer in systems like 7-azaindole (B17877) in alcohols demonstrates the complex interplay between the heterocyclic system and its environment in mediating proton movement. acs.org
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules such as "Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate," ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the ethyl group and the pyridinyl moiety are expected.
The ethyl group protons would manifest as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. The protons on the pyridine (B92270) ring will appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the substituent. The methine proton (CH) and the hydroxyl proton (OH) will also produce characteristic signals. The chemical shifts are influenced by the electron-withdrawing nature of the adjacent ester and hydroxyl groups, as well as the aromatic pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| CH₃ (ethyl) | 1.2-1.4 | Triplet | 7.1 |
| CH₂ (ethyl) | 4.2-4.4 | Quartet | 7.1 |
| CH (methine) | 5.2-5.4 | Singlet | N/A |
| OH (hydroxyl) | 4.0-6.0 | Broad Singlet | N/A |
| Pyridine H-2 | 8.6-8.8 | Doublet | ~2.0 |
| Pyridine H-4 | 7.8-8.0 | Doublet of Doublets | ~8.0, ~2.0 |
| Pyridine H-5 | 7.3-7.5 | Doublet of Doublets | ~8.0, ~5.0 |
Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary from experimental values.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will give a distinct signal.
The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbons of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom's position. The carbon atom attached to the hydroxyl group and the pyridine ring will also have a characteristic downfield shift. The ethyl group carbons will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (ethyl) | ~14 |
| CH₂ (ethyl) | ~62 |
| CH (methine) | ~73 |
| C=O (ester) | ~172 |
| Pyridine C-2 | ~148 |
| Pyridine C-3 | ~135 |
| Pyridine C-4 | ~123 |
| Pyridine C-5 | ~135 |
Note: Predicted data is based on typical chemical shifts for similar functional groups and may vary from experimental values.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For "this compound," this would confirm the coupling between the methyl and methylene protons of the ethyl group and the couplings between the protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for instance, the methine proton to its carbon, and each aromatic proton to its respective ring carbon.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The IR spectrum of "this compound" would display characteristic absorption bands for its key functional groups.
A broad absorption band in the region of 3500-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester group would give rise to a strong, sharp peak around 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester and the alcohol would be observed in the 1300-1000 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations from the pyridine ring would also be present at their characteristic frequencies.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 (broad) |
| Ester (C=O) | C=O Stretch | 1750 - 1735 (strong, sharp) |
| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |
| Ester/Alcohol (C-O) | C-O Stretch | 1300 - 1000 |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
Note: Predicted data is based on typical absorption ranges for similar functional groups and may vary from experimental values.
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.
For "this compound," Raman spectroscopy would provide valuable information about the vibrations of the pyridine ring, which often give rise to strong Raman signals. The symmetric stretching of the C=C and C=N bonds in the aromatic ring would be readily observable. While the C=O stretch of the ester is also Raman active, it is typically weaker than in the IR spectrum. The C-H stretching vibrations of both the aliphatic and aromatic portions of the molecule would also be present. The information from Raman spectroscopy, when combined with IR data, provides a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, with a molecular formula of C₉H₁₁NO₃, HRMS is critical for distinguishing it from other isomers. The technique measures the mass-to-charge ratio (m/z) to several decimal places, which is a significant advantage over standard-resolution mass spectrometry.
The precise theoretical monoisotopic mass of this compound can be calculated and then compared with the experimental value obtained from an HRMS instrument. This comparison is fundamental for unequivocal formula confirmation in chemical synthesis and characterization. nih.gov
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁NO₃ |
| Theoretical Monoisotopic Mass | 181.0739 g/mol |
| Predicted [M+H]⁺ Adduct m/z | 182.0812 |
| Predicted [M+Na]⁺ Adduct m/z | 204.0631 |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive-ion mode, the pyridine nitrogen is readily protonated, leading to the formation of a prominent protonated molecule, [M+H]⁺. nih.gov
The fragmentation of this parent ion can be induced, typically through collision-induced dissociation (CID), to provide structural insights. While specific fragmentation pathways for this exact molecule are not detailed in the provided sources, general fragmentation patterns for related structures often involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group or ethanol (B145695) (C₂H₅OH) from the ester group. rsc.orgrsc.org These fragmentation patterns are instrumental in confirming the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
While a specific single-crystal X-ray diffraction study for this compound is not publicly documented in the search results, this technique remains the gold standard for structural elucidation. The process would involve growing a suitable single crystal of the compound and exposing it to an X-ray beam. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the electron density, from which atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. iucr.org Studies on structurally similar pyridine derivatives have successfully employed this method to define their molecular geometry. iucr.org
A crystal structure analysis provides invaluable information on the supramolecular assembly, revealing how molecules pack in the solid state. For this compound, several key intermolecular interactions would be anticipated.
Hydrogen Bonding: The presence of a hydroxyl group (a hydrogen bond donor) and several acceptor atoms (the pyridine nitrogen, the ester carbonyl oxygen, and the hydroxyl oxygen) suggests a high likelihood of extensive hydrogen bonding. A prominent interaction would be the O-H···N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule. mdpi.com C-H···O interactions are also commonly observed in the crystal packing of such compounds. iucr.orgiucr.org
| Interaction Type | Potential Donor | Potential Acceptor | Significance |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl Group (-OH) | Pyridine Nitrogen (N) | Strong directional interaction influencing crystal packing. |
| Hydrogen Bonding | Hydroxyl Group (-OH) | Carbonyl Oxygen (C=O) | Contributes to the formation of molecular networks. |
| Hydrogen Bonding | Aromatic C-H | Oxygen atoms (C=O, -OH) | Weaker interactions that provide additional stabilization. |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes the crystal structure through aromatic interactions. |
Chromatographic Techniques for Compound Characterization and Purity Assessment
Thin-Layer Chromatography (TLC) is often used as a rapid and straightforward technique for monitoring the progress of a chemical reaction and for preliminary purity checks. A suitable solvent system (mobile phase) would be developed to achieve good separation between the product and any starting materials or byproducts on a silica (B1680970) gel plate (stationary phase). ptfarm.pl
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase setup, is the preferred method for quantitative purity analysis. researchgate.net A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The compound would be detected by a UV detector, leveraging the UV absorbance of the pyridine ring. The purity is determined by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram. ptfarm.pl
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound, particularly for purity assessment and quantification. Given the compound's polarity, conferred by the hydroxyl group and the pyridine ring, reversed-phase HPLC (RP-HPLC) is the most common approach. In this method, a nonpolar stationary phase is used with a polar mobile phase.
The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, typical stationary phases include octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica particles. The mobile phase often consists of a mixture of water (frequently buffered) and an organic modifier like acetonitrile or methanol. The ratio of these solvents is optimized to achieve adequate retention and sharp, symmetrical peaks. For instance, in the analysis of related pyridine derivatives, mobile phases such as ethanol and methanol mixtures have been successfully employed. mdpi.com Purity analysis for similar compounds has been reported at over 99% using HPLC methods. google.com
Detection is commonly performed using an ultraviolet (UV) detector, as the pyridine ring contains a chromophore that absorbs light in the UV spectrum. The selection of an appropriate wavelength is crucial for sensitivity and is typically set at the absorbance maximum of the compound.
Below is a table representing a typical set of starting parameters for an HPLC method for this compound analysis.
| Parameter | Value |
| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |
| Column Dimensions | 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) can be employed for the analysis of this compound, provided the compound exhibits sufficient volatility and thermal stability. The presence of a polar hydroxyl group can lead to peak tailing and potential degradation at high temperatures in the injector or column.
To mitigate these issues, derivatization is often a necessary step before GC analysis. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether through a reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). This process reduces intermolecular hydrogen bonding, leading to improved peak shape and thermal stability.
The analysis would typically be performed on a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or DB-5). A temperature-programmed oven is used to ensure the elution of the compound within a reasonable time frame. Detection is most commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the compound's mass spectrum and fragmentation pattern.
The following table outlines general parameters for a potential GC method for the derivatized form of the compound.
| Parameter | Value |
| Derivatizing Agent | BSTFA with 1% TMCS |
| Stationary Phase | 5% Phenyl Polydimethylsiloxane (e.g., DB-5) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is extensively used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. rsc.org
For this compound, the stationary phase is typically silica gel pre-coated on a plate (e.g., Silica Gel 60 F254). rsc.org The choice of the mobile phase, or eluent, is critical for achieving good separation. The eluent's polarity is adjusted to control the migration of the compound up the plate. A solvent system of intermediate polarity is usually required. Common eluents for compounds of similar polarity include mixtures of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent like ethyl acetate (B1210297). rsc.org For example, a mixture of ethyl acetate and petroleum ether is often used for the recrystallization and purification of related pyridine derivatives, indicating its suitability as a TLC eluent system. nih.gov
After development, the spots are visualized. Since the pyridine ring is UV-active, the compound can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background. rsc.org Alternatively, chemical staining reagents can be used for visualization. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system.
The table below shows potential solvent systems and their expected effect on the Rf value.
| Mobile Phase (v/v) | Expected Rf Value | Rationale |
| Hexane:Ethyl Acetate (4:1) | Low (e.g., 0.2) | Low polarity eluent; the polar analyte will have a strong affinity for the polar silica gel, resulting in minimal movement. |
| Hexane:Ethyl Acetate (1:1) | Medium (e.g., 0.5) | Increased polarity eluent; provides a better balance of interactions, allowing the analyte to travel further up the plate. |
| Ethyl Acetate (100%) | High (e.g., 0.8) | High polarity eluent; the analyte will have a weaker interaction with the stationary phase and travel close to the solvent front. |
Theoretical and Computational Chemistry Investigations
Quantum-Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum-chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular orbitals and energy landscapes. These methods are crucial for predicting the electronic properties and chemical reactivity of molecules such as Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for calculating the optimized molecular geometry, where the molecule exists in its lowest energy state, and for determining the energetic properties of the compound.
Table 1: Illustrative Energetic Data from DFT Studies on a Related Pyridine (B92270) Derivative (Note: This data is for Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate and serves as an example of DFT-derived energetic values.)
| Interaction Energy Component | Value (kJ/mol) |
| Electrostatic | -70.5 |
| Dispersion | -50.1 |
| Repulsion | 30.8 |
| Total Energy | -134.9 |
Data sourced for illustrative purposes from studies on related compounds. mdpi.com
Ab initio (from first principles) methods are a class of quantum chemistry methods that rely on fundamental theoretical principles without the inclusion of experimental data. These calculations, such as Hartree-Fock (HF), are used to determine various electronic properties like dipole moments, polarizability, and electron distribution. While computationally more intensive than DFT, they can provide highly accurate results. For this compound, ab initio calculations would elucidate the distribution of electron density, identify charge accumulation sites, and predict the molecule's response to an external electric field.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. aobchem.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A small gap suggests high reactivity, whereas a large gap indicates high stability. nih.gov
Table 2: Example Frontier Molecular Orbital Energies from a Study on a Pyrimidine (B1678525) Derivative (Note: This data is for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine and is for illustrative purposes.)
| Molecular Orbital | Energy (eV) | Role in Reactivity |
| HOMO | -6.2613 | Electron Donor |
| LUMO | -0.8844 | Electron Acceptor |
| Energy Gap (ΔE) | 5.3769 | Indicator of Stability |
Data sourced for illustrative purposes from studies on related compounds. irjweb.com
Molecular Modeling and Simulation Studies
Beyond static quantum calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy associated with each conformation, a potential energy surface (PES) can be generated. unife.it The PES maps the energy of a molecule as a function of its geometry, allowing for the identification of the most stable conformers (energy minima) and the energy barriers between them. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to understand its preferred three-dimensional structure. This information is critical as the biological activity and physical properties of a molecule are often dependent on its specific conformation.
Molecular Dynamics (MD) simulations provide a computational method to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions within the molecule and with its surrounding environment (such as a solvent), MD can explore the full conformational space available to the molecule and assess the influence of the solvent on its structure and dynamics. nih.gov
For this compound, MD simulations could reveal how its conformation changes in different solvents, such as water or ethanol (B145695). This is crucial for understanding its solubility and behavior in biological systems or reaction media. The simulations would track the molecule's trajectory, revealing stable conformational states and the transitions between them, providing a dynamic picture that complements the static view from quantum-chemical calculations.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in a crystalline environment, providing a graphical representation of close contacts between neighboring molecules.
For this compound, a Hirshfeld analysis would involve calculating the surface based on its crystal structure. The surface is colored according to different properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular interactions. Red spots on the dnorm surface indicate close contacts, typically corresponding to hydrogen bonds, while blue regions represent weaker or longer contacts.
O–H···N/O: Hydrogen bonds involving the hydroxyl group and the pyridine nitrogen or carbonyl oxygen.
C–H···O: Weaker hydrogen bonds from the pyridine ring or ethyl group to oxygen atoms.
H···H contacts: Generally the most abundant, representing van der Waals forces.
π···π stacking: Potential interactions between pyridine rings.
A hypothetical breakdown of these interactions, based on analyses of similar compounds, is presented in the table below.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents the largest contribution to the surface, indicative of van der Waals forces. |
| O···H / H···O | 15 - 25% | Quantifies hydrogen bonding involving the hydroxyl and carbonyl groups, crucial for structural stability. |
| C···H / H···C | 10 - 20% | Highlights weaker C-H···π and other C-H mediated contacts. |
| N···H / H···N | 5 - 15% | Specifically quantifies interactions involving the pyridine nitrogen, often as a hydrogen bond acceptor. |
This analysis would provide a detailed picture of how molecules of this compound pack in the solid state, governed by a network of strong and weak intermolecular forces.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways.
Transition State Characterization and Reaction Coordinate Calculations
To understand the formation or subsequent reactions of this compound, computational methods like Density Functional Theory (DFT) are employed. A key aspect is the location and characterization of transition states (TS), which are the energy maxima along the reaction coordinate.
The process involves:
Geometry Optimization: The structures of reactants, products, and a proposed transition state are optimized to find their lowest energy conformations.
Frequency Calculation: A frequency analysis is performed on the optimized structures. A stable molecule (reactant, product) will have all real (positive) vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the atomic vibration that leads from reactant to product.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the TS geometry. This calculation maps the minimum energy path connecting the transition state to the corresponding reactants and products, confirming that the identified TS is indeed the correct one for the reaction of interest.
For example, in a hypothetical synthesis, the energy profile, including the activation energy (the difference in energy between the reactants and the transition state), could be calculated to predict the feasibility and rate of the reaction under different conditions.
Computational Studies of Proton Transfer Mechanisms
The presence of a hydroxyl group and a pyridine ring makes this compound a candidate for intramolecular or intermolecular proton transfer events, particularly in excited states. Computational studies can model these processes.
Such studies would investigate the potential for the hydroxyl proton to transfer to the pyridine nitrogen or the carbonyl oxygen. DFT and time-dependent DFT (TD-DFT) calculations can be used to:
Determine the relative energies of different tautomers (isomers formed by proton transfer).
Calculate the energy barriers for proton transfer in both the ground and excited electronic states.
Analyze changes in molecular geometry and electron density during the transfer process.
The viability of a proton transfer pathway is assessed by the height of the activation barrier. A low barrier would suggest that the process is facile.
Investigation of Stereoselectivity in silico
This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers (R and S). Computational methods can be used to investigate the stereoselectivity of reactions that produce this compound.
This involves:
Modeling Diastereomeric Transition States: If the synthesis involves a chiral reagent or catalyst, the transition states leading to the R and S enantiomers will be diastereomeric.
Calculating Energy Differences: The energies of these diastereomeric transition states are calculated. According to transition state theory, the stereoisomer formed via the lower-energy transition state will be the major product.
Predicting Enantiomeric Excess: The difference in activation energies (ΔΔG‡) between the two pathways can be used to predict the enantiomeric excess (ee) of the reaction, providing insight into its stereochemical outcome.
These in silico investigations are crucial for designing and optimizing asymmetric syntheses, guiding experimental efforts to achieve high levels of stereocontrol.
Applications in Advanced Organic Synthesis
Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate as a Versatile Synthetic Intermediate
The utility of this compound in synthesis stems from the distinct reactivity of its constituent parts. The hydroxyl and ester functionalities provide handles for chain elongation and modification, while the pyridine (B92270) ring offers a site for building larger heterocyclic and polycyclic systems. This multifunctionality allows it to serve as a versatile scaffold in synthetic chemistry. biosynth.com
The structure of this compound features three key reactive sites, making it an ideal building block for constructing elaborate organic molecules.
The Hydroxyl Group: The secondary alcohol can undergo a variety of classic transformations. It can be oxidized to a ketone, providing an entry point to reactions involving α-keto esters. It can also be subjected to esterification or etherification to introduce new functional groups or link to other molecular fragments.
The Ethyl Ester Group: This group is amenable to hydrolysis to form the corresponding carboxylic acid, amidation to create amides, or reduction to yield a diol. The α-proton can also be removed under certain conditions to form an enolate, enabling carbon-carbon bond-forming reactions.
The Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be alkylated or oxidized. The ring itself can participate in reactions to form more complex heterocyclic structures.
The combination of these features in a single, relatively simple molecule provides synthetic chemists with a powerful tool for the convergent synthesis of complex target molecules.
While the pyridine ring is already a heterocyclic component, the side chain of this compound can be chemically manipulated to participate in the formation of new rings. The α-hydroxy ester moiety is a well-known synthon for various heterocyclic structures. For instance, after oxidation to the α-keto ester, it can undergo condensation reactions with binucleophiles. Reaction with ortho-phenylenediamines, for example, could yield quinoxaline (B1680401) derivatives. The strategic modification of both the hydroxyl and ester groups can generate precursors suitable for intramolecular cyclizations, leading to a diverse range of fused and spiro-heterocyclic systems.
In stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is then removed, having served its purpose of inducing a specific chirality in the product. wikipedia.org Chiral auxiliaries are considered essential tools for the construction of highly complex, biologically active molecules. nih.gov
This compound possesses a single stereogenic center at the carbon atom bearing the hydroxyl group. While typically synthesized as a racemic mixture, if this mixture is resolved into its individual (R)- and (S)-enantiomers, these enantiomerically pure molecules can serve as valuable precursors for the development of new chiral auxiliaries. The defined stereocenter can direct the approach of reagents in subsequent reactions, enabling high levels of asymmetric induction. researchgate.net The ester and pyridine functionalities offer convenient points for attaching the auxiliary to a substrate and for its eventual cleavage and recovery. wikipedia.org
Table 1: Examples of Established Chiral Auxiliaries This table provides context on well-known chiral auxiliaries to illustrate the concept.
| Auxiliary Class | Example Structure | Typical Application |
|---|---|---|
| Oxazolidinones | Evans' Auxiliaries | Asymmetric aldol (B89426) reactions, alkylations wikipedia.org |
| Camphorsultam | Oppolzer's Sultam | Asymmetric Diels-Alder reactions, alkylations nih.gov |
| Amino Alcohols | Pseudoephedrine | Asymmetric alkylation of carboxylic acids wikipedia.org |
| Terpenes | 8-phenylmenthol | Asymmetric conjugate additions wikipedia.org |
Scaffold Diversity and Derivatization Strategies
The derivatization of this compound allows for the creation of diverse molecular scaffolds, particularly in the realm of nitrogen-containing heterocycles which are of significant interest in medicinal chemistry.
Pyrimidine (B1678525) and its fused derivatives are a cornerstone of heterocyclic chemistry, with many exhibiting a wide range of pharmacological activities. nih.govorientjchem.org The synthesis of the pyrimidine ring is a well-established area of organic chemistry, with the most common methods involving the condensation of a three-carbon bifunctional component (like a 1,3-dicarbonyl compound) with a reagent containing an N-C-N fragment (such as urea (B33335), thiourea, or amidines). bu.edu.egyoutube.com
While there is no direct, one-step method reported for the conversion of an α-hydroxy ester like this compound into a pyrimidine, its structure can be modified through a multi-step sequence to generate a suitable precursor. For example, a hypothetical synthetic pathway could involve the following transformations:
Oxidation of the hydroxyl group to yield an α-keto ester.
Reaction of the α-keto ester with a suitable carbon nucleophile to form a β-dicarbonyl compound.
Condensation of the resulting β-dicarbonyl intermediate with an amidine or urea to construct the pyrimidine ring.
This strategy highlights how the initial scaffold can be elaborated into more complex heterocyclic systems. A typical pyrimidine synthesis is illustrated in the table below.
Table 2: Illustrative Example of a General Pyrimidine Synthesis This table shows a representative reaction for forming a pyrimidine ring, demonstrating the type of precursor that could be synthesized from the title compound.
| Reactant 1 | Reactant 2 | Conditions | Product Class |
|---|---|---|---|
| 1,3-Diketone | Guanidine | Base or Acid Catalyst | 2-Amino-4,6-disubstituted Pyrimidine |
| β-Ketoester | Urea | Acid Catalyst, Heat | Pyrimidine-2,4-dione (Uracil derivative) |
| Malononitrile | Thiourea | Base Catalyst (e.g., NaOEt) | 4-Amino-2-mercaptopyrimidine derivative |
The pyridine ring within this compound serves as a foundational element for the construction of polycyclic and fused heterocyclic systems. nih.gov Such polycyclic pyridones and related structures are key components in modern pharmaceuticals. nih.gov Synthetic strategies often focus on building additional rings onto a pre-existing pyridine core.
The functionalized side chain of this compound is a key asset for this purpose. Through carefully designed reaction sequences, the hydroxyl and ester groups can be transformed and used to form a new ring fused to the pyridine scaffold. For example, the side chain could be elaborated into a structure capable of intramolecular cyclization, such as an electrophilic substitution or a condensation reaction, onto the pyridine ring at the C-2 or C-4 position. This approach, known as annulation, can lead to the formation of bicyclic systems like pyrido[3,4-c]pyridazines or other fused pyridines, significantly increasing the structural complexity and exploring new chemical space. mdpi.comorganic-chemistry.org
Development of Libraries for Chemical Probe Discovery
The synthesis of libraries of structurally diverse small molecules is a cornerstone of chemical biology and drug discovery, enabling the exploration of biological space and the identification of novel probes for biological targets. Pyridine-containing compounds are of significant interest in this area due to their prevalence in pharmaceuticals and their ability to engage in a variety of intermolecular interactions. dicp.ac.cn Diversity-oriented synthesis (DOS) strategies aim to create collections of complex and varied molecules from simple starting materials. researchgate.net The functional handles present in this compound allow for its incorporation into DOS pathways to generate libraries of novel pyridine-containing compounds.
While specific research detailing the use of this compound in the development of chemical probe libraries is not extensively documented, the principles of DOS suggest its potential. The hydroxyl and ester groups can be readily modified, and the pyridine nitrogen offers a site for further functionalization or coordination. This allows for the systematic variation of stereochemistry, polarity, and three-dimensional shape, which are critical parameters for effective chemical probes. The generation of such libraries is instrumental in screening for compounds with specific biological activities. nih.govresearchgate.net
Role in Catalytic and Stereoselective Transformations
The chiral nature of this compound positions it as a valuable component in the field of asymmetric catalysis, where the selective synthesis of a single enantiomer of a chiral molecule is paramount.
Substrate in Chiral Catalysis
Chiral α-hydroxy esters are important building blocks in organic synthesis, and their stereoselective preparation is of significant interest. nih.gov While direct studies on this compound as a substrate in chiral catalysis are limited, the broader class of α-hydroxy esters serves as a proxy for its potential reactivity. For instance, the stereoselective synthesis of related 2-aryl-2-hydroxybutanoic acid derivatives has been achieved using chiral auxiliaries. researchgate.net
Enzymatic and chemo-enzymatic methods are powerful tools for the synthesis of chiral molecules. cabidigitallibrary.org The synthesis of chiral pyridyl alcohols and their derivatives can be accomplished with high enantioselectivity using biocatalytic methods. These approaches offer environmentally benign alternatives to traditional chemical synthesis. The stereoselective synthesis of functionalized pyridines is an active area of research, with methods being developed to control the formation of chiral centers. acs.orgnih.govacs.org
Ligand Precursor for Metal-Catalyzed Processes
Chiral ligands are essential components of asymmetric metal catalysis, as they are responsible for transferring stereochemical information from the catalyst to the substrate. nih.govnih.gov Pyridine-containing molecules are widely used as ligands in coordination chemistry and catalysis due to the strong coordinating ability of the pyridine nitrogen. researchgate.net Chiral pyridyl alcohols, a class of compounds to which this compound belongs, are particularly valuable as ligand precursors. mdpi.comdiva-portal.orgresearchgate.net
The hydroxyl group and the pyridine nitrogen of this compound can coordinate to a metal center, forming a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The modular nature of pyridyl alcohol ligands allows for the tuning of their steric and electronic properties to optimize catalytic activity and selectivity for specific reactions. nih.gov The synthesis of coordination compounds using pyridyl alcohol ligands has been shown to yield complexes with interesting structural and magnetic properties. ub.edu The versatility of these ligands has led to renewed interest in their application in the synthesis of metal complexes for various catalytic and biological applications. nih.gov
Below is a table summarizing the key functional groups of this compound and their potential roles in the applications discussed.
| Functional Group | Potential Application |
| Chiral Center | Induces stereoselectivity in catalytic reactions. |
| Hydroxyl Group | Can be functionalized for library development; coordinates to metal centers in catalysts. |
| Ester Group | Can be hydrolyzed or derivatized to create diverse analogues. |
| Pyridine Ring | Provides a coordination site for metal catalysts; serves as a key pharmacophore in medicinal chemistry. |
Interdisciplinary Research Methodologies and Foundational Studies
Role of Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate in Chemical Biology Research
This compound and its structural analogs serve as important tools in the field of chemical biology. These compounds are utilized as biochemical reagents and versatile molecular scaffolds in various life science investigations. medchemexpress.combiosynth.com Their utility stems from a combination of functional groups that allow for diverse chemical interactions and further synthetic modifications.
This compound is classified as a biochemical reagent for use as a biological material or organic compound in life science research. medchemexpress.com Its role is not that of a therapeutic agent but rather as a foundational component or building block in experimental setups. Researchers utilize it as a starting material for the synthesis of more complex molecules or as a reference compound in biochemical assays. The compound's structure, featuring a central chiral carbon, a hydroxyl group, an ester, and a pyridine (B92270) ring, provides multiple points for chemical derivatization, making it a "versatile small molecule scaffold". biosynth.com This versatility allows for its incorporation into larger molecules designed for specific research purposes within cellular and molecular biology.
The specific arrangement of functional groups in this compound makes it a suitable probe for studying non-covalent molecular interactions. The pyridine ring can participate in hydrogen bonding (via the nitrogen atom) and aromatic stacking interactions (π-π stacking) with biological macromolecules. The hydroxyl and ester moieties can also act as hydrogen bond donors and acceptors, respectively.
To facilitate these studies, isotopically labeled versions of related compounds, such as Ethyl 2-(pyridin-3-yl-d4)acetate, are available. cleanchemlab.com The use of such deuterated analogs is a common strategy in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These methods allow researchers to track the molecule and understand its binding orientation, dynamics, and interactions with target proteins or nucleic acids at a molecular level, without focusing on the ultimate biological effect.
Table 1: Features of this compound in Chemical Biology
| Structural Feature | Relevance in Chemical Biology Research | Primary Application |
|---|---|---|
| Pyridine Ring | Potential for hydrogen bonding and π-π stacking interactions. | Probing aromatic-binding pockets in macromolecules. |
| Hydroxyl Group | Acts as a hydrogen bond donor and acceptor. | Investigating interactions with polar residues. |
| Ester Group | Functions as a hydrogen bond acceptor; site for hydrolysis or modification. | Chemical derivatization and interaction studies. |
| Overall Scaffold | Serves as a versatile building block for creating libraries of related molecules. biosynth.com | Use in synthetic chemistry for generating molecular probes. |
Integration of Synthetic Chemistry with Advanced Analytical Techniques
The synthesis and application of this compound and related heterocyclic compounds benefit significantly from the integration of modern synthetic methods with sophisticated analytical technologies. This synergy is crucial for ensuring the efficiency of chemical reactions and for enabling the rapid discovery of new molecules with desired properties.
The efficient synthesis of pyridine derivatives is a subject of ongoing research, with a focus on developing high-yielding routes suitable for large-scale production. researchgate.net Process optimization for compounds like this compound involves a systematic approach to maximize product yield and purity while minimizing reaction time and waste. Key to this process is the use of advanced analytical techniques for real-time or near-real-time monitoring of the reaction progress.
Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to track the consumption of reactants and the formation of the desired product and any impurities. bldpharm.com This data allows chemists to precisely determine the optimal reaction conditions, including temperature, catalyst loading, and reaction time. Understanding potential degradation pathways is also critical for optimization. For instance, studies on related compounds have highlighted spontaneous oxidation as a possible side reaction, knowledge of which can inform the choice of reaction and storage conditions to ensure product stability. worktribe.com Furthermore, successful methodologies can be scaled to gram quantities, demonstrating their robustness for larger-scale synthesis. nih.gov
High-throughput experimentation (HTE) has revolutionized chemical synthesis and discovery by enabling numerous reactions to be run in parallel. acs.org The scaffold of this compound is well-suited for HTE, where its core structure can be systematically modified to generate large libraries of analogs. Using automated liquid and solid handling systems, chemists can vary substituents on the pyridine ring or alter the ester group across a multi-well plate format (e.g., 96-well plates). acs.org
These high-throughput synthesis efforts are directly coupled with high-throughput screening (HTS), a process that moves drug discovery from a "numbers game to a content- and information-based approach". nih.gov The resulting compound libraries are rapidly analyzed, often using Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, to confirm the identity and purity of the products in each well. acs.org This integrated workflow dramatically accelerates the pace of research, allowing for the rapid exploration of chemical space around the parent scaffold to identify molecules with specific chemical or physical properties.
Table 2: Synthesis and Analytical Integration
| Methodology | Description | Key Analytical Techniques | Primary Goal |
|---|---|---|---|
| Process Optimization | Systematic refinement of reaction conditions (temperature, catalysts, solvents) to improve yield and purity. researchgate.net | HPLC, LC-MS, NMR. bldpharm.com | Develop efficient, scalable, and reproducible synthetic routes. nih.gov |
| High-Throughput Synthesis | Parallel synthesis of a large number of derivatives from a common scaffold using automated platforms. acs.org | UPLC-MS. acs.org | Rapidly generate libraries of diverse compounds for screening. |
Current Research Challenges and Future Perspectives
Development of More Sustainable and Greener Synthetic Protocols
The synthesis of pyridine (B92270) derivatives, including Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate, has traditionally relied on methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. The modern imperative for green chemistry is driving research towards more environmentally benign synthetic routes. Key areas of development include the use of multicomponent reactions, which enhance atom economy by combining multiple starting materials in a single step. Microwave-assisted synthesis is also gaining traction as it can significantly reduce reaction times and energy consumption.
The exploration of greener solvents and catalysts is another critical frontier. Water, ionic liquids, and deep eutectic solvents are being investigated as replacements for volatile organic compounds. Similarly, the development of recyclable and biodegradable catalysts, including organocatalysts and biocatalysts, is a major focus. For instance, the use of enzymes for the synthesis of chiral α-hydroxy esters offers a highly selective and environmentally friendly alternative to traditional chemical methods. Flow chemistry is also emerging as a powerful tool for the sustainable production of pharmaceutical intermediates, offering improved safety, efficiency, and scalability. bohrium.comacs.orgnih.gov
Exploration of Novel Reactivity and Unprecedented Transformations
Unlocking the full synthetic potential of this compound requires a deep understanding of its reactivity and the development of novel transformations. The presence of a hydroxyl group, an ester, and a pyridine ring provides multiple sites for chemical modification. Recent research has focused on the development of innovative methods for the functionalization of such molecules.
A notable advancement is the use of photoreductive dual radical cross-coupling for the synthesis of α-hydroxyl and α-amino pyridinyl esters. nih.gov This method, catalyzed by a super-organoreductant, allows for the efficient 2- and 4-pyridinylation of α-ketoesters and imine derivatives, opening up new avenues for the synthesis of complex pyridinyl compounds. nih.gov Further exploration of radical-mediated reactions, as well as transition-metal-catalyzed cross-coupling reactions, is expected to yield new and unprecedented transformations of this compound and related compounds.
Advanced Stereochemical Control in Complex Derivatizations
The hydroxyl-bearing carbon atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of methods for stereoselective synthesis a critical research area.
Significant progress has been made in the asymmetric synthesis of chiral pyridines and related compounds. nih.govnih.gov One promising approach is the use of chiral ligands in transition-metal-catalyzed reactions to induce high levels of enantioselectivity. nih.gov For example, copper-chiral diphosphine ligand catalysts have been successfully employed in the asymmetric alkylation of alkenyl pyridines. nih.gov
Biocatalysis also offers a powerful tool for achieving high stereochemical control. Lipase-catalyzed enantioselective acetylation has been used for the kinetic resolution of racemic 1-(2-pyridyl)ethanols, providing access to enantiomerically pure alcohols and acetates. acs.org Furthermore, the diastereoselective reduction of enantiopure pyridyl imines presents another viable strategy for the synthesis of chiral pyridinyl amines. unito.it The application of these and other emerging stereoselective methods will be crucial for the synthesis of enantiomerically pure derivatives of this compound for pharmaceutical applications.
Computational Design and Predictive Modeling for De Novo Synthesis
Computational chemistry has become an indispensable tool in modern organic synthesis, enabling the rational design of new synthetic routes and the prediction of reaction outcomes. Quantum chemical calculations can be used to model reaction pathways, determine transition state energies, and predict the feasibility of a proposed transformation. rsc.orgrsc.org This in silico approach can significantly reduce the need for extensive and time-consuming experimental screening.
For the de novo synthesis of complex heterocycles like substituted pyridines, computational modeling can aid in the design of novel building blocks and reaction sequences. nih.gov By understanding the electronic and steric factors that govern reactivity, chemists can design more efficient and selective syntheses. For instance, computational studies have been used to investigate the regioselectivity of reactions involving pyridine derivatives, providing valuable insights for synthetic planning. researchgate.net The continued development of more accurate and efficient computational methods will undoubtedly accelerate the discovery of new and improved routes to this compound and its derivatives.
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery
The convergence of artificial intelligence (AI) and chemistry is poised to revolutionize the field of organic synthesis. Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. researchgate.netjrfglobal.comijsetpub.comnih.gov
For the synthesis of heterocycles, where the vastness of chemical space presents a significant challenge, ML models are being developed to predict retrosynthetic pathways. chemrxiv.orgchemrxiv.org These models can identify key disconnections in a target molecule and suggest suitable starting materials and reagents. Transfer learning, a technique where a model trained on a large dataset is fine-tuned on a smaller, more specific dataset, is showing promise for improving the accuracy of retrosynthesis predictions for less common heterocyclic systems. chemrxiv.orgchemrxiv.org
Furthermore, the integration of AI with automated synthesis platforms is enabling the rapid discovery and optimization of new reactions. nih.govresearchgate.netyoutube.comchemrxiv.org These autonomous systems can design, execute, and analyze experiments with minimal human intervention, dramatically accelerating the pace of research. The application of these technologies to the synthesis of this compound could lead to the discovery of novel and highly efficient synthetic methods.
| Parameter | Description |
| Atom Economy | A measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. |
| E-Factor | The mass ratio of waste to desired product in a chemical process. |
| Process Mass Intensity (PMI) | The total mass of materials used in a process divided by the mass of the final product. |
| Renewable Feedstocks | Starting materials for chemical synthesis that are derived from renewable sources, such as biomass. |
| Biocatalysis | The use of enzymes or whole cells to catalyze chemical reactions. |
| Flow Chemistry | The continuous synthesis of chemical compounds in a flowing stream, rather than in a batch reactor. |
| Technique | Application in Synthesis | Key Advantages |
| Quantum Mechanics (QM) | Calculation of reaction energies, transition state structures, and reaction mechanisms. | High accuracy for small to medium-sized molecules. |
| Density Functional Theory (DFT) | A widely used QM method for studying the electronic structure of molecules. | Good balance of accuracy and computational cost. |
| Molecular Dynamics (MD) | Simulation of the movement of atoms and molecules over time. | Provides insights into dynamic processes and conformational changes. |
| Machine Learning (ML) | Prediction of reaction outcomes, retrosynthesis, and optimization of reaction conditions. | Can learn from large datasets to make rapid predictions. |
| Artificial Intelligence (AI) | Development of autonomous systems for reaction discovery and optimization. | Can accelerate the pace of research and discovery. |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Ethyl 2-hydroxy-2-(pyridin-3-yl)acetate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, describes a reaction where ethyl 2-nitro-2-(naphthalene-1-yl)acetate was attempted but yielded ethyl 2-hydroxy-2-(naphthalene-1-yl)acetate instead, suggesting the use of nitro precursors with subsequent reduction or hydrolysis. A similar approach could be adapted using pyridin-3-yl derivatives. Key steps include:
- Use of ethyl esters and pyridine derivatives in polar aprotic solvents (e.g., DMF or THF).
- Monitoring reaction progress via TLC (Rf values, e.g., 0.30–0.39 in ethyl acetate/methanol systems) .
- Purification via column chromatography with gradient elution (e.g., cyclohexane/ethyl acetate mixtures) .
Q. How is the purity and structural identity of this compound validated?
- Methodological Answer :
- NMR Analysis : Characteristic signals include δ ~1.12 ppm (triplet, CH3CH2), δ ~4.10–4.30 ppm (m, CH3CH2), and δ ~5.79 ppm (s, CHOH) for the hydroxyacetate moiety, with aromatic protons in the δ 7.40–8.10 ppm range .
- HPLC/LCMS : Retention times (e.g., 0.29 minutes under SQD-FA50 conditions) and mass spectra (e.g., m/z 393 [M+H]+ for related compounds) confirm molecular weight and purity .
- Melting Point : Crystallized products should match literature values (e.g., 150°C for analogous structures) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Based on GHS classifications for structurally related pyridin-3-yl compounds:
- Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats to avoid skin/eye contact (H319, H335) .
- Ventilation : Use fume hoods to minimize inhalation risks (P261, P264) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose via approved waste channels (P403+P233) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer : Diastereomeric mixtures (e.g., 67:33 anti/syn ratios) may arise due to competing reaction pathways. Strategies include:
- Chiral Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/ethanol gradients for enantiomer separation.
- X-ray Crystallography : Confirm absolute configuration via SHELXL refinement (e.g., anti/syn isomer differentiation using Flack parameters) .
- Kinetic Control : Optimize reaction temperature and solvent polarity to favor desired stereochemistry .
Q. What strategies address unexpected by-products (e.g., hydroxy vs. nitro derivatives) in synthesis?
- Methodological Answer : highlights unintended hydroxyacetate formation due to nitro group instability. Mitigation involves:
- Reagent Selection : Replace nitro precursors with stable alternatives (e.g., protected hydroxyl groups).
- Condition Screening : Test reducing agents (e.g., NaBH4) or acidic/basic conditions to control reaction pathways.
- In-situ Monitoring : Use real-time IR spectroscopy to track carbonyl (1732 cm⁻¹) and hydroxyl (3472 cm⁻¹) intermediates .
Q. How can SHELX programs improve crystal structure determination for this compound?
- Methodological Answer : SHELXL (for refinement) and SHELXD (for phase solution) are critical:
- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data.
- Twinning Analysis : Employ SHELXL’s TWIN and BASF commands for twinned datasets .
- Validation : Cross-check results with PLATON (e.g., ADDSYM for symmetry checks) and CCDC databases to avoid overfitting .
Contradiction Analysis
- Synthesis Pathways : and report divergent outcomes (hydroxy vs. nitro products). Researchers should verify precursor stability and reaction conditions (e.g., pH, temperature) to reproduce results.
- Safety Data : Variability in GHS classifications (e.g., H319 vs. H315) across SDS sources suggests batch-specific impurities. Always conduct in-house toxicity assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
